

Technical Support Center: Stability & Handling of rac-Enterolactone-13C3

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Compound of Interest

Compound Name: *rac Enterolactone 13C3*

CAS No.: 918502-72-4

Cat. No.: B1146433

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Product:rac-Enterolactone-13C3 (Isotope Labeled Internal Standard) Application: LC-MS/MS Bioanalysis, Metabolic Profiling Chemical Class: Mammalian Lignan / Phytoestrogen Metabolite

Module 1: Storage & Stability Guidelines

This module defines the critical storage parameters required to maintain the quantitative integrity of rac-Enterolactone-13C3. As a stable isotope-labeled internal standard (SIL-IS), degradation or concentration shifts directly corrupt quantitative data.

Solid State Storage (The "Before" Phase)

- Temperature:-20°C is the optimal standard. While some certificates of analysis (CoA) may list 2-8°C for short-term shipping, long-term storage requires freezing to arrest oxidative processes.
- Environment:Desiccated & Dark.
 - Mechanism:[1][2][3] Enterolactone contains a lactone ring and phenolic hydroxyl groups. The lactone moiety is susceptible to hydrolytic ring-opening in the presence of moisture,

while phenols are prone to photo-oxidation.

- o Protocol: Store the vial inside a secondary container (e.g., a sealed jar) with active desiccant (silica gel).

Solution Stability (The "During" Phase)

Once dissolved, the clock starts. Stability depends heavily on solvent choice and pH.

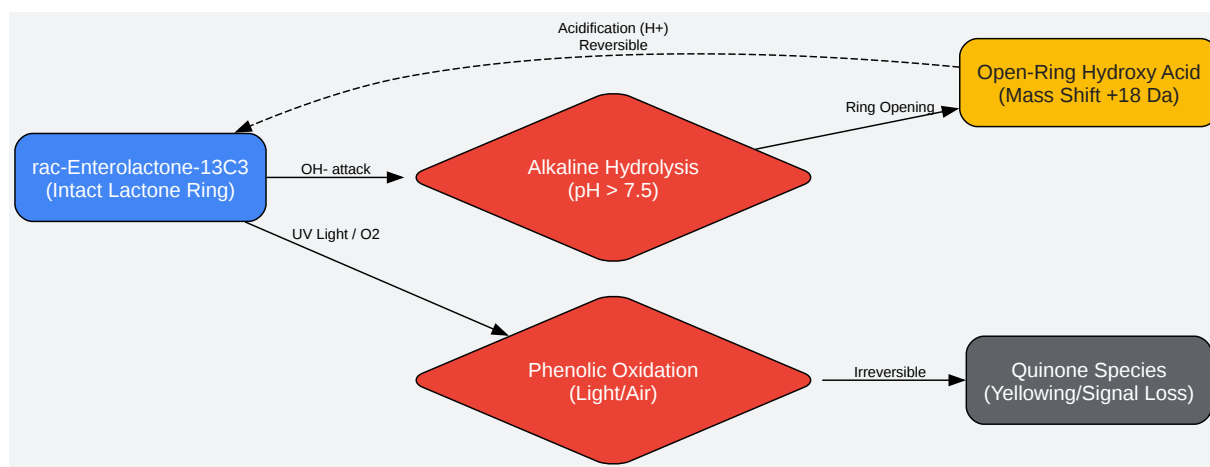
Solvent System	Stability Rating	Technical Notes
DMSO (Dimethyl Sulfoxide)	High (Months at -20°C)	Best for primary stock solutions (up to 30 mg/mL). Aprotic and non-volatile, preventing concentration shifts due to evaporation.
Methanol (MeOH)	Moderate (Weeks at -20°C)	Good for working standards. Risk:[4] Methanol is protic. Long-term storage can lead to transesterification (opening the lactone ring to form a methyl ester) if trace acid/base is present.
Acetonitrile (ACN)	High (Months at -20°C)	Excellent for working standards. Aprotic and inert. Preferred over MeOH for long-term solution storage.
Water / Aqueous Buffers	Low (Hours to Days)	CRITICAL RISK. Rapid hydrolysis of the lactone ring occurs at pH > 7.5. Only use aqueous dilutions immediately before analysis.

Module 2: The Chemistry of Instability

Understanding why the molecule degrades allows you to prevent it. The two primary degradation pathways for Enterolactone are Lactone Hydrolysis and Phenolic Oxidation.

Degradation Pathway Visualization

The following diagram illustrates the structural vulnerability of Enterolactone, specifically the pH-dependent opening of the lactone ring.



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Caption: Figure 1. Degradation pathways of Enterolactone. The lactone ring opening is pH-dependent and reversible, while oxidation is generally irreversible.

Module 3: Optimized Preparation Protocol

Objective: Create a stable 1 mg/mL stock solution of rac-Enterolactone-13C3.

The "Zero-Hydrolysis" Workflow

- Equilibration: Allow the vial to reach room temperature before opening.

- Why? Opening a cold vial condenses atmospheric moisture inside, initiating hydrolysis.
- Solvent Selection: Use Anhydrous DMSO or LC-MS grade Acetonitrile. Avoid Methanol for the primary stock if storing > 3 months.
- Dissolution:
 - Add solvent to achieve target concentration (e.g., 1 mg/mL).
 - Vortex gently for 30 seconds. Sonicate for 1 minute if particles persist.
- Aliquot & Freeze:
 - Divide into small aliquots (e.g., 50 μ L) in amber glass vials.
 - Store at -80°C for maximum stability (up to 2 years) or -20°C (up to 1 year).
 - Rule: Never refreeze an aliquot more than twice.

Working Solution Preparation (Daily Use)

When preparing the working Internal Standard (IS) solution for spiking into plasma/urine:

- Diluent: Use 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Why Acid? The formic acid maintains a low pH (~3.0), forcing the equilibrium toward the closed lactone ring form, ensuring the IS remains intact during the sample preparation process [1].

Module 4: Troubleshooting & FAQs

Q1: I see two peaks for my Internal Standard in the chromatogram. Is it degrading?

- Diagnosis: Likely not degradation.
- Explanation: You are using rac-Enterolactone. "rac" stands for racemic, meaning it contains both (+) and (-) enantiomers.

- Check: Are you using a column with chiral selectivity (e.g., phenyl-hexyl or specific chiral phases)? If so, the enantiomers are separating. On a standard C18 column, they usually co-elute. If you see splitting on C18, check for "fronting" (column overload) or "tailing" (secondary interactions).

Q2: My IS signal intensity is dropping over the course of a long sequence.

- Diagnosis: pH Drift or Precipitation.
- Troubleshooting:
 - Check the autosampler temperature. It should be 4°C.
 - Check the solvent composition.[5] If your IS is in 100% organic solvent and you inject it into a highly aqueous mobile phase, it may precipitate in the needle/loop.
 - pH Check: If your samples are basic (e.g., after liquid-liquid extraction with a basic buffer), the lactone ring may be opening in the vial. Ensure your reconstitution solvent contains 0.1% formic acid.

Q3: Can I use rac-Enterolactone-13C3 to quantify Enantiopure Enterolactone?

- Answer: Yes, but with a caveat.
- Logic: In biological systems, gut flora may produce specific enantiomers [2]. The rac-IS contains both. If your LC method separates enantiomers, you will see two IS peaks but potentially only one analyte peak. You must sum the IS peak areas or ensure your chromatography collapses them into a single peak for accurate quantification.

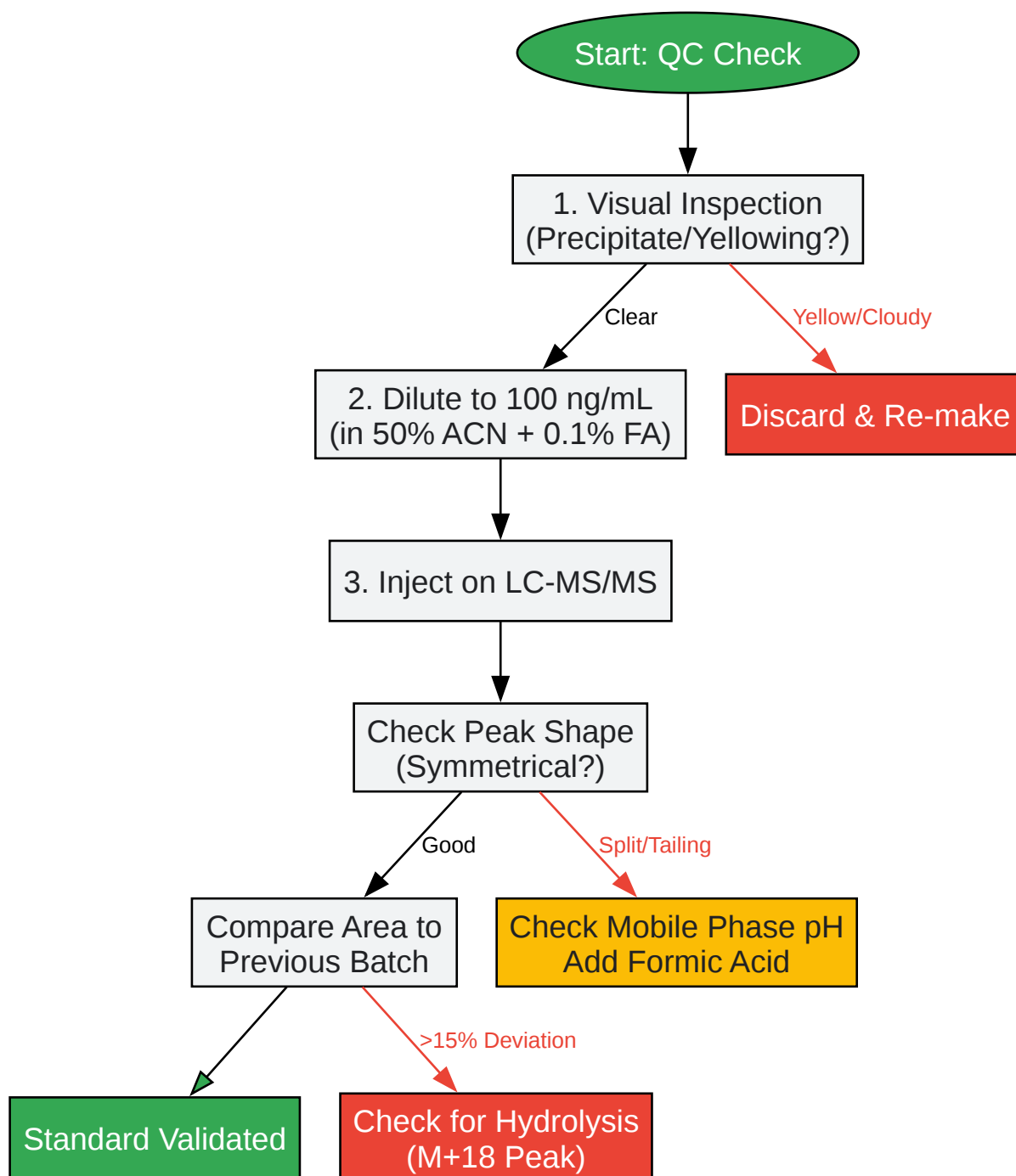
Q4: Why does the mass spectrum show a peak at [M+H]⁺ and [M+H+18]⁺?

- Diagnosis: In-source hydrolysis or Adduct formation.
- Explanation: The [M+H]⁺ is the intact lactone. The [M+H+18]⁺ signal corresponds to the hydration of the molecule (water addition). This can happen if the lactone ring opens (forming the hydroxy acid) or simply as a water adduct in the source.

- Fix: Increase the source temperature or cone voltage to promote desolvation. Ensure mobile phase is acidic.[1]

Module 5: Validated QC Workflow

Use this logic flow to validate your stock solution before running critical samples.



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Caption: Figure 2. Quality Control decision tree for validating Enterolactone stock solutions.

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